Ethyl 4-(2-bromo-5-fluorophenyl)-3-oxobutanoate
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Overview
Description
Ethyl 4-(2-bromo-5-fluorophenyl)-3-oxobutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a bromo and a fluoro substituent on the phenyl ring, which imparts unique chemical properties to the molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2-bromo-5-fluorophenyl)-3-oxobutanoate typically involves the esterification of 4-(2-bromo-5-fluorophenyl)-3-oxobutanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of a packed bed reactor where the reactants are continuously fed, and the product is continuously removed. This approach allows for better control over reaction conditions and higher yields.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-bromo-5-fluorophenyl)-3-oxobutanoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromo substituent can be replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Oxidation Reactions: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Oxidation: Hydrochloric acid or sodium hydroxide for hydrolysis.
Major Products
Substitution: Formation of substituted phenyl derivatives.
Reduction: Formation of alcohols.
Oxidation: Formation of carboxylic acids.
Scientific Research Applications
Ethyl 4-(2-bromo-5-fluorophenyl)-3-oxobutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-(2-bromo-5-fluorophenyl)-3-oxobutanoate involves its interaction with various molecular targets. The bromo and fluoro substituents on the phenyl ring can participate in halogen bonding, which can influence the compound’s binding affinity to enzymes or receptors. The ester group can undergo hydrolysis to release the active carboxylic acid, which can further interact with biological targets.
Comparison with Similar Compounds
Ethyl 4-(2-bromo-5-fluorophenyl)-3-oxobutanoate can be compared with other similar compounds such as:
Ethyl 4-(2-chloro-5-fluorophenyl)-3-oxobutanoate: Similar structure but with a chloro substituent instead of bromo.
Ethyl 4-(2-bromo-5-chlorophenyl)-3-oxobutanoate: Similar structure but with a chloro substituent instead of fluoro.
Ethyl 4-(2-bromo-5-methylphenyl)-3-oxobutanoate: Similar structure but with a methyl substituent instead of fluoro.
The uniqueness of this compound lies in the combination of bromo and fluoro substituents, which can impart distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C12H12BrFO3 |
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Molecular Weight |
303.12 g/mol |
IUPAC Name |
ethyl 4-(2-bromo-5-fluorophenyl)-3-oxobutanoate |
InChI |
InChI=1S/C12H12BrFO3/c1-2-17-12(16)7-10(15)6-8-5-9(14)3-4-11(8)13/h3-5H,2,6-7H2,1H3 |
InChI Key |
SOGPEFCQYPKGAT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=O)CC1=C(C=CC(=C1)F)Br |
Origin of Product |
United States |
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